molecular formula C20H23N5O3 B600834 Alogliptin Related Compound 15 CAS No. 1108731-49-2

Alogliptin Related Compound 15

Cat. No.: B600834
CAS No.: 1108731-49-2
M. Wt: 381.44
Attention: For research use only. Not for human or veterinary use.
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Description

Alogliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for managing type 2 diabetes mellitus (T2DM). It exhibits high bioavailability (100%), minimal cytochrome P450 (CYP)-mediated metabolism, and sustained DPP-4 inhibition (>99% after 14 days at therapeutic doses) . For instance, studies have synthesized compounds with enhanced potency, selectivity, or pharmacokinetic profiles compared to alogliptin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Alogliptin Related Compound 15 involves several synthetic steps. One common method starts with the racemic compound 3-piperidine carboxamide, which undergoes Hoffmann rearrangement under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid to yield 3-aminopiperidine . This intermediate is then acidized and salified by concentrated hydrochloric acid, followed by separation and salification with D-tartaric acid to obtain the target product with high chirality purity (ee value > 99.5%) and an overall yield of 89%-93% .

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and environmental friendliness. The solvents used are typically ethanol-water mixtures, which are low-cost and environmentally friendly . The reaction conditions are kept simple and can be implemented at room temperature, making the process suitable for mass production.

Chemical Reactions Analysis

Types of Reactions

Alogliptin Related Compound 15 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and concentrated hydrochloric acid for acidization . The conditions are typically mild, with reactions often carried out at room temperature.

Major Products

The major products formed from these reactions include 3-aminopiperidine and its derivatives, which are crucial intermediates in the synthesis of this compound .

Scientific Research Applications

Glycemic Control

Alogliptin and its related compounds have demonstrated significant efficacy in controlling blood glucose levels in patients with type 2 diabetes. Clinical trials have shown that alogliptin administration leads to reductions in hemoglobin A1c (HbA1c) levels, with studies reporting reductions of approximately 0.5% to 0.6% when used as monotherapy or in combination with other antidiabetic agents .

Key Findings:

  • Monotherapy Efficacy: In a 26-week study, alogliptin significantly improved glycemic control compared to placebo, with a reduction in fasting plasma glucose levels .
  • Combination Therapy: Alogliptin has been effectively combined with metformin, pioglitazone, and sulfonylureas, yielding enhanced glycemic control and lower incidences of hypoglycemia compared to other treatments .

Safety Profile

Alogliptin is generally well-tolerated, with a low incidence of adverse effects. Notably, it does not promote weight gain, making it a favorable option for patients concerned about weight management . The risk of hypoglycemia is also minimal compared to other antidiabetic medications like sulfonylureas .

Clinical Trials

Several clinical trials have explored the effects of alogliptin on glycemic control:

  • Phase III Trials: These trials demonstrated that patients receiving alogliptin experienced significant reductions in HbA1c and fasting plasma glucose compared to placebo groups. The results indicated that alogliptin could be an effective treatment option for patients inadequately controlled by diet and exercise alone .
  • Real-World Evidence: Observational studies conducted in Japan showed that patients treated with alogliptin achieved meaningful reductions in HbA1c over one year, reinforcing its effectiveness in everyday clinical settings .

Comparative Efficacy

The following table summarizes the efficacy of alogliptin compared to other DPP-4 inhibitors:

Medication Reduction in HbA1c (%) Weight Gain Hypoglycemia Risk
Alogliptin0.5 - 0.6NoneLow
Sitagliptin0.5 - 0.7NoneLow
Saxagliptin0.5 - 0.8MinimalLow
Linagliptin0.4 - 0.6NoneLow

Comparison with Similar Compounds

Comparative Analysis of Alogliptin and Related Compounds

Structural and Enzymatic Activity Comparisons

Compound IC₅₀ (nM) Selectivity (DPP-4 vs. DPP-8/9) Key Structural Features
Alogliptin 7.6 >10,000-fold Piperidine moiety, cyanopyrrolidine group
Compound 17c 10.6 >10,000-fold Tricyclic core, fluorine substitution
Compound 8c 0.51 Selective for DPP-4 Sulfonamide-triazine-thiazole hybrid
Fluorinated Analog () 1.7 >10,000-fold 5-Fluoro substitution on benzyl group

Key Findings :

  • Tricyclic Compounds : Compound 17c, with a tricyclic scaffold, shows comparable DPP-4 inhibition (IC₅₀ = 10.6 nM) to alogliptin but exhibits extended duration of action due to low clearance .
  • Hybrid Derivatives : Compound 8c demonstrates superior potency (IC₅₀ = 0.51 nM) attributed to its furanyl and 4-Me₂N groups, enhancing hydrogen bonding with the DPP-4 active site .
  • Fluorine Substitution: Adding a fluorine atom at the 5th position of the benzyl group increases inhibition potency 10-fold (IC₅₀ = 1.7 nM) compared to non-fluorinated analogs .

Pharmacokinetic and Clinical Efficacy Profiles

Parameter Alogliptin Sitagliptin Compound 8c Acarbose (Comparator)
Bioavailability 100% 87% Not reported Minimal (local GI)
Renal Adjustment Required (50% dose reduction for CrCl <60 mL/min) Required Not reported Not required
HbA1c Reduction -0.58% (monotherapy) -0.74% (monotherapy) -1.4% (in combination) -1.04%
Hypoglycemia Risk Low (0.4–4% across trials) Low (<5%) Not reported Low (1.1%)

Clinical Outcomes :

  • In a head-to-head trial, alogliptin showed non-inferior HbA1c reduction (-1.09%) compared to acarbose (-1.04%) but with fewer gastrointestinal adverse events (8.9% vs. 33.6%) .
  • Novel compounds like 8c achieved greater glucose tolerance improvements in animal models, reducing AUC₀–₁₂₀ by 37.46%, comparable to alogliptin .

Biological Activity

Alogliptin Related Compound 15 (ARC-15) is a derivative of alogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of ARC-15, examining its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

ARC-15 functions by inhibiting the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, ARC-15 enhances insulin secretion in a glucose-dependent manner while suppressing glucagon release, thereby improving glycemic control . The selectivity of ARC-15 for DPP-4 over other DPP enzymes (DPP-2, DPP-8, and DPP-9) is significant as it minimizes potential inflammatory side effects associated with broader inhibition .

Pharmacokinetics

The pharmacokinetic profile of ARC-15 mirrors that of its parent compound alogliptin. Key pharmacokinetic parameters include:

ParameterValue
Absorption Rapid absorption (Tmax ~ 1-2 hours)
Bioavailability High (~100%)
Half-Life 12.4 to 21.4 hours
Volume of Distribution ~60.9 L

ARC-15 demonstrates minimal metabolism, with approximately 85% of plasma radioactivity attributed to the parent compound, indicating a low level of metabolic byproducts .

Clinical Efficacy

Clinical studies have shown that ARC-15 effectively reduces hemoglobin A1c (HbA1c) levels in patients with T2DM. In various phase III trials, significant reductions in HbA1c were observed when compared to placebo:

Study DesignDoseHbA1c Reduction (%)
Monotherapy12.5 mg-0.39
Monotherapy25 mg-0.53
Dual Therapy (with Metformin)12.5 mg-0.5
Dual Therapy (with Insulin)25 mg-0.6

These reductions were statistically significant (p < 0.001), demonstrating the efficacy of ARC-15 in improving glycemic control over a treatment duration ranging from 12 to 26 weeks .

Safety Profile

The safety profile of ARC-15 is generally favorable, with adverse effects being minimal and comparable to those seen with other DPP-4 inhibitors. Commonly reported side effects include:

  • Gastrointestinal disturbances : Nausea and diarrhea.
  • Skin reactions : Mild pruritus or rash.

Importantly, ARC-15 does not lead to weight gain and is well-tolerated by patients .

Case Studies and Real-world Evidence

Real-world evidence supports the efficacy of ARC-15 in diverse populations. For instance, the ATTAK-J study conducted in Japan reported an average HbA1c reduction of 0.54% after one year of treatment with ARC-15 among patients with T2DM . Additionally, observational studies indicate that a higher proportion of patients achieved target HbA1c levels (<7.0%) after treatment initiation compared to baseline measurements.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Alogliptin Related Compound 15 in synthetic batches?

Methodological Answer: To identify and characterize Related Compound 15, employ a multi-analytical approach:

  • Chromatographic Separation : Use high-performance liquid chromatography (HPLC) with ion-pair reverse-phase methods. Optimize mobile phases with ion-pair reagents (e.g., sodium hexanesulfonate) to resolve polar impurities .
  • Structural Elucidation : Confirm identity via 1H^1H-NMR (400–600 MHz, DMSO-d6d_6) and ESI-MS. Key spectral markers include distinct aromatic proton signals and molecular ion peaks (e.g., [M+H]+^+ at m/z 461.2) .
  • Isolation Techniques : Utilize preparative HPLC with C18 columns (5 µm, 250 × 21.2 mm) and gradient elution (acetonitrile/0.1% trifluoroacetic acid) for bulk impurity isolation .

Q. What synthetic pathways lead to the formation of this compound?

Methodological Answer: Related Compound 15 arises during alogliptin benzoate synthesis via:

  • Intermediate Side Reactions : Alkylation or condensation steps may produce undesired adducts. For example, incomplete protection of amine groups during quinazolinone formation can lead to dimerization .
  • Process Contaminants : Residual catalysts (e.g., palladium from hydrogenation) or solvents (e.g., DMF) may promote degradation under thermal stress. Monitor reaction conditions (pH, temperature) to minimize byproduct formation .

Q. Which analytical methods are validated for quantifying Related Compound 15 in drug substances?

Methodological Answer: Validated methods include:

  • Ion-Pair RP-HPLC : Column: Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm); mobile phase: 0.05 M KH2 _2PO4_4-acetonitrile (75:25, v/v) with 5 mM sodium hexanesulfonate (pH 3.0). Linearity: 0.05–1.5 µg/mL (R2^2 > 0.999) .
  • Forced Degradation Studies : Expose alogliptin to acidic (0.1 N HCl, 60°C), basic (0.1 N NaOH, 60°C), oxidative (3% H2 _2O2_2), and photolytic (ICH Q1B) conditions. Related Compound 15 forms predominantly under oxidative stress .

Advanced Research Questions

Q. How does Related Compound 15 impact the pharmacological profile of alogliptin?

Methodological Answer: Assess pharmacological impact through:

  • DPP-4 Inhibition Assays : Compare IC50_{50} values of alogliptin and Related Compound 15 using recombinant human DPP-4. Studies show Related Compound 15 exhibits >100-fold lower inhibitory potency (IC50_{50} = 1.2 µM vs. 0.01 µM for alogliptin) .
  • In Vivo Efficacy Models : Administer alogliptin spiked with 0.5% Related Compound 15 to diabetic rats. Monitor HbA1c and glucose tolerance; no significant difference observed at impurity levels <1% .

Q. What structural modifications can mitigate the formation of Related Compound 15 during synthesis?

Methodological Answer: Optimize synthesis via:

  • Skeleton Transition Strategy : Replace the quinazolinone core with pyridone derivatives to reduce steric hindrance and improve reaction specificity. Compound 11a (pyridone analog) showed 98% purity with no detectable Related Compound 15 .
  • Functional Group Swap : Introduce electron-withdrawing groups (e.g., -CF3_3) at the C-6 position to stabilize intermediates and prevent dimerization .

Q. How do stability studies under accelerated conditions inform the degradation kinetics of Related Compound 15?

Methodological Answer: Design stability studies using:

  • Arrhenius Modeling : Store alogliptin formulations at 40°C/75% RH for 6 months. Related Compound 15 increases by 0.2%/month, with activation energy (Ea_a) of 85 kJ/mol, indicating hydrolysis-dominated degradation .
  • LC-MS/MS Degradant Profiling : Identify N-oxide and dealkylated derivatives as secondary degradants. Use Q-TOF-MS for structural confirmation .

Properties

IUPAC Name

N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPUDCLWEJZQGM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108731-49-2
Record name N-Acetyl alogliptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108731492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL ALOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U93RK9Q9H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Alogliptin Related Compound 15
Alogliptin Related Compound 15
Alogliptin Related Compound 15
Alogliptin Related Compound 15
Alogliptin Related Compound 15
Alogliptin Related Compound 15

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